molecular formula C11H15ClO2 B1582286 4-Chlorobenzaldehyde diethyl acetal CAS No. 2403-61-4

4-Chlorobenzaldehyde diethyl acetal

Cat. No. B1582286
CAS RN: 2403-61-4
M. Wt: 214.69 g/mol
InChI Key: GPLBEXMSGZWIPD-UHFFFAOYSA-N
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Description

4-Chlorobenzaldehyde diethyl acetal is a chemical compound with the molecular formula C11H15ClO2 and a molecular weight of 214.69 . It is also known by the IUPAC name 1-chloro-4-(diethoxymethyl)benzene . The compound is typically a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a diethoxymethyl group . The exact structure can be confirmed using techniques such as NMR .


Physical And Chemical Properties Analysis

This compound is a colorless to light yellow clear liquid . It has a boiling point of 129 °C at 15 mmHg and a specific gravity of 1.08 at 20/20 . The compound has a refractive index of 1.49 .

Scientific Research Applications

Pharmacological and Conformational Studies

4-Chlorobenzaldehyde diethyl acetal has been utilized in the synthesis of p-chlorobenzyl-4-isoquinolines, which are variously substituted and compared pharmacologically and conformationally with papaverine and p-chlorobenzyl-4-isoquinoline. This research explores the basicities of these derivatives and their potential pharmacological applications (Lejay, Viel, & Uchida-Ernouf, 1977).

Chemical Synthesis Studies

Reactions with Bases

Research on α-monochloro- and α,α-dichloro-β-oxoaldehyde acetals, which involve the diethyl acetal of 4-chlorobenzaldehyde, indicates their decomposition under base action. This leads to the formation of carboxylic acids, esters, and other compounds, demonstrating the reactivity of these acetals in basic conditions (Guseinov, 1998).

Acetalization in Organic Synthesis

This compound is integral in acetalization reactions, such as in the synthesis of furfural diethyl acetal using zeolites as solid acid catalysts. This process highlights its role in protecting carbonyl functionalities in organic compounds (Rubio-Caballero et al., 2014).

Catalysis and Drug Delivery

It is used in the synthesis of conjugates for drug delivery, exploiting its potential as a pH-sensitive linkage in various applications, such as polymer-drug conjugates and nanoparticulate systems (Gillies, Goodwin, & Fréchet, 2004).

Safety and Hazards

4-Chlorobenzaldehyde diethyl acetal is harmful if swallowed and may cause skin and eye irritation . It may also cause an allergic skin reaction . The compound is toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, avoiding contact with skin, eyes, or clothing, and preventing its release into the environment .

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It is known that the compound is a derivative of 4-chlorobenzaldehyde , which can react with malononitrile to form 4-chlorobenzylidenylmalononitrile . This suggests that 4-Chlorobenzaldehyde diethyl acetal may also undergo similar reactions.

Biochemical Analysis

Biochemical Properties

4-Chlorobenzaldehyde diethyl acetal plays a significant role in biochemical reactions, particularly in the formation of acetals and hemiacetals. It interacts with various enzymes and proteins, facilitating the protection of aldehyde groups during synthetic processes. The compound’s reactivity with alcohols under acidic conditions leads to the formation of acetals, which are crucial intermediates in organic synthesis . Additionally, this compound can interact with nucleophiles, forming stable intermediates that are essential for further biochemical transformations .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular function. The compound’s interaction with cellular proteins can lead to changes in cell signaling, impacting processes such as cell growth and differentiation . Furthermore, this compound can modulate cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic addition reactions. The compound’s aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophiles such as alcohols and amines. This reactivity is enhanced under acidic conditions, leading to the formation of acetals and hemiacetals . Additionally, this compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes that catalyze the formation of acetals and hemiacetals. The compound can influence metabolic flux by altering the activity of key enzymes involved in these pathways . Additionally, this compound can affect metabolite levels by modulating the expression of genes involved in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and reactivity .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can interact with target biomolecules. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This localization is crucial for its activity, as it allows this compound to modulate biochemical pathways and cellular processes effectively .

properties

IUPAC Name

1-chloro-4-(diethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLBEXMSGZWIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90315711
Record name 4-Chlorobenzaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2403-61-4
Record name 1-Chloro-4-(diethoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2403-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 296500
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobenzaldehyde diethyl acetal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296500
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorobenzaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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